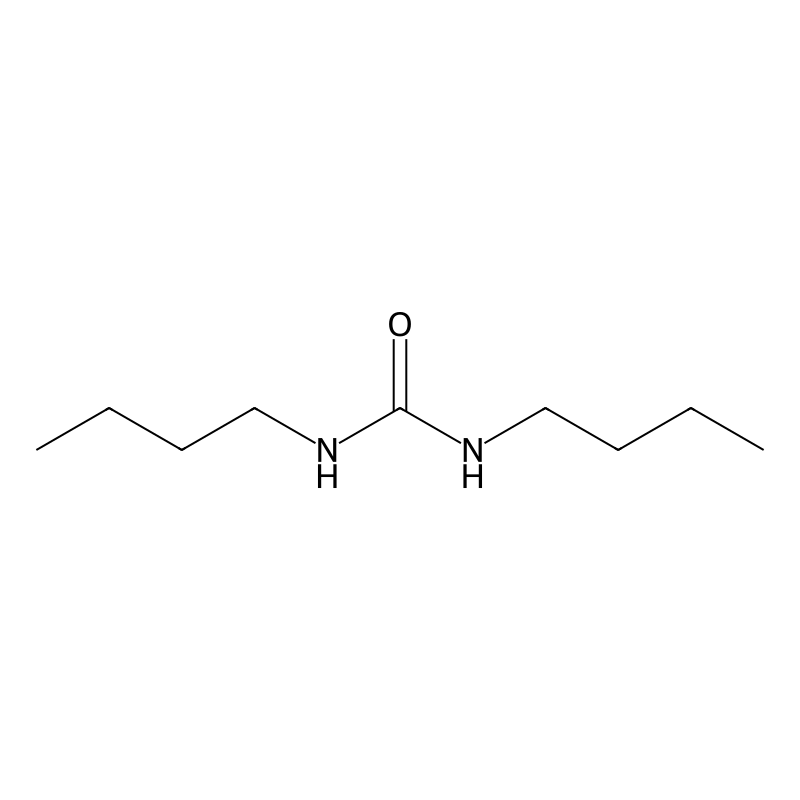

N,N'-Dibutylurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N,N'-Dibutylurea (1,3-Dibutylurea) is a symmetrical dialkylurea characterized by its dual C4 aliphatic chains, which impart distinct lipophilicity and thermal properties compared to lighter urea homologues. Operating as a versatile hydrogen bond donor, a polymer stabilizer, and a phosgene-free synthetic intermediate, it is highly valued in advanced materials science and green chemistry workflows. Its specific structural balance—providing both hydrophobic bulk and dynamic hydrogen-bonding capability—makes it a critical precursor for polyurethanes, deep eutectic solvents (DES), and dynamic covalent polymer networks (vitrimers) where precise phase separation and thermal processability are required [1].

Substituting N,N'-Dibutylurea with shorter-chain analogs like 1,3-dimethylurea (DMU) or 1,3-diethylurea (DEU) fundamentally alters process thermodynamics and downstream recovery. DMU is highly hydrophilic (water solubility ~765 g/L) and possesses a melting point exceeding 102 °C, whereas N,N'-Dibutylurea is lipophilic and melts at a significantly lower 65–76 °C [1]. In industrial synthesis, this means DMU remains trapped in aqueous phases, requiring energy-intensive distillation for recovery, while N,N'-Dibutylurea allows for highly efficient, low-cost biphasic organic extraction [2]. Furthermore, in polymer formulations, replacing the flexible butyl chains with rigid or shorter alkyl groups disrupts the supramolecular hydrogen-bond network, drastically increasing the glass transition temperature and ruining the dynamic exchange properties essential for vitrimers and self-healing elastomers [3].

References

- [1] OECD SIDS Initial Assessment Report for 1,3-Dimethylurea, UNEP Publications, 2003.

- [2] Tomei, et al. 'Urea and Polyurea Production: An Innovative Solvent- and Catalyst-Free Approach through Catechol Carbonate.' ACS Sustainable Chemistry & Engineering, 2020.

- [3] Erice, A., et al. 'Effect of Regioisomerism on Processability and Mechanical Properties of Amine/Urea Exchange Based Poly(urea-urethane) Vitrimers.' ACS Applied Polymer Materials, 2019.

Thermal Processability: Melting Point Depression via C4 Alkyl Chains

N,N'-Dibutylurea exhibits a significantly lower melting point (65–76 °C) compared to its shorter-chain homologues, 1,3-dimethylurea (102–108 °C) and 1,3-diethylurea (110–113 °C) [1]. This ~30–40 °C reduction in thermal transition temperature allows for lower-temperature melt blending and formulation into deep eutectic solvents (DES) without inducing thermal degradation in sensitive co-monomers.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 65–76 °C |

| Comparator Or Baseline | 1,3-Dimethylurea (102–108 °C) / 1,3-Diethylurea (110–113 °C) |

| Quantified Difference | ~30–40 °C lower melting point |

| Conditions | Standard atmospheric pressure thermal analysis |

Enables energy-efficient, lower-temperature processing in polymer synthesis and solvent formulation.

Phase-Partitioning: Hydrophobicity for Biphasic Extraction

Unlike 1,3-dimethylurea, which is highly hydrophilic (water solubility ~765 g/L, logP -0.78) and remains trapped in aqueous phases, N,N'-Dibutylurea is highly lipophilic[1]. It can be quantitatively extracted from aqueous reaction mixtures using standard organic solvents like chloroform or methylene chloride. This distinct phase-partitioning eliminates the need for energy-intensive water distillation during downstream purification.

| Evidence Dimension | Aqueous vs. Organic Partitioning |

| Target Compound Data | Lipophilic; quantitatively extractable in chloroform/methylene chloride |

| Comparator Or Baseline | 1,3-Dimethylurea (Hydrophilic; water solubility 765 g/L) |

| Quantified Difference | Complete reversal of phase preference (organic vs. aqueous) |

| Conditions | Standard liquid-liquid biphasic extraction |

Dramatically reduces downstream purification costs and energy consumption by enabling simple solvent extraction.

Polymer Flexibility: Dynamic Urea Exchange in Vitrimers

In the synthesis of poly(urea-urethane) vitrimers, N,N'-Dibutylurea acts as a critical aliphatic exchange motif. Compared to rigid aromatic ureas, the flexible butyl chains disrupt tight hydrogen-bond packing, lowering the glass transition temperature (Tg) and facilitating transcarbamoylation (urea exchange) at predictable temperatures [1]. This allows the material to behave as a reprocessable elastomer rather than a brittle thermoset.

| Evidence Dimension | Hydrogen-bond packing and network flexibility |

| Target Compound Data | Aliphatic butyl chains enable dynamic exchange and lower Tg |

| Comparator Or Baseline | Aromatic ureas (rigid packing, higher activation energy for exchange) |

| Quantified Difference | Significant reduction in Tg and improved reprocessability |

| Conditions | Poly(urea-urethane) elastomer networks under thermal stress |

Critical for engineering self-healing, recyclable, and dynamically reprocessable polyurethane alternatives.

Green Manufacturing: Benchmark Yield in CO2 Fixation

N,N'-Dibutylurea serves as the primary benchmark for phosgene-free urea synthesis via CO2 fixation. When reacted with n-butylamine over CeO2 catalysts, it achieves high conversion yields (84–95%) without the need for dehydrating agents [1]. In contrast, sterically hindered amines (e.g., tert-butylamine) afford drastically lower conversions under identical conditions, validating the n-butyl derivative as a highly scalable model for green urea production.

| Evidence Dimension | Catalytic conversion yield from CO2 |

| Target Compound Data | 84–95% yield over CeO2 |

| Comparator Or Baseline | Tert-butylamine derivatives (low conversion) |

| Quantified Difference | Near-quantitative yield vs. kinetically limited low yield |

| Conditions | CeO2 catalyst, NMP solvent, CO2 pressure (1-5 MPa) |

Provides a highly reproducible, scalable, and green-sourced intermediate for industrial buyers shifting away from phosgene.

Precursor for Poly(urea-urethane) Vitrimers and Self-Healing Elastomers

Due to its ability to lower the glass transition temperature and facilitate dynamic transcarbamoylation, N,N'-Dibutylurea serves as a highly effective aliphatic exchange motif for synthesizing reprocessable, self-healing polyurethane vitrimers [1].

Hydrogen Bond Donor in Deep Eutectic Solvents (DES)

Its low melting point (65–76 °C) and strong lipophilicity make it an ideal hydrogen bond donor for formulating non-aqueous deep eutectic solvents, avoiding the thermal degradation risks associated with higher-melting ureas [2].

Phosgene-Free Intermediate Synthesis via CO2 Fixation

As the benchmark compound for CO2-to-urea conversion over CeO2 catalysts (achieving >84% yields), it is a highly scalable target for industrial manufacturers transitioning to green, phosgene-free chemical production routes[3].

References

- [1] Erice, A., et al. 'Effect of Regioisomerism on Processability and Mechanical Properties of Amine/Urea Exchange Based Poly(urea-urethane) Vitrimers.' ACS Applied Polymer Materials, 2019.

- [2] Tomei, et al. 'Urea and Polyurea Production: An Innovative Solvent- and Catalyst-Free Approach through Catechol Carbonate.' ACS Sustainable Chemistry & Engineering, 2020.

- [3] Honda, M., et al. 'Highly Efficient Synthesis of Alkyl N-Arylcarbamates from CO2, Anilines, and Branched Alcohols with a Catalyst System of CeO2 and 2-Cyanopyridine.' ACS Sustainable Chemistry & Engineering, 2019.